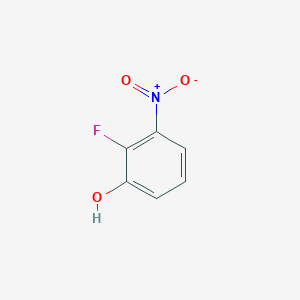

2-Fluoro-3-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOGSUCWBIPKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633120 | |

| Record name | 2-Fluoro-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179816-26-3 | |

| Record name | 2-Fluoro-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-3-nitrophenol CAS number 179816-26-3

An In-Depth Technical Guide to 2-Fluoro-3-nitrophenol (CAS: 179816-26-3)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide foundational insights into its synthesis, characterization, application, and safe handling, grounded in established chemical principles.

Core Compound Identity and Physicochemical Properties

This compound, identified by the CAS number 179816-26-3, is a substituted phenol derivative.[1][2][3][4] The strategic placement of a fluorine atom and a nitro group on the phenolic ring makes it a valuable and reactive intermediate in synthetic organic chemistry.[5][6] The electron-withdrawing nature of both the fluoro and nitro substituents significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group, making it a versatile building block for more complex molecules.[7]

The fundamental properties of this compound are summarized below, compiled from various chemical suppliers and databases. Purity levels are typically offered at 97% or higher, which is critical for minimizing side reactions in sensitive synthetic applications.[1][2][4]

| Property | Value | Source(s) |

| CAS Number | 179816-26-3 | [1][2][3][4] |

| Molecular Formula | C₆H₄FNO₃ | [2][4][8] |

| Molecular Weight | 157.10 g/mol | [1][8][9] |

| IUPAC Name | This compound | [8] |

| Synonyms | 2-Fluoro-3-hydroxynitrobenzene | [4] |

| Appearance | Solid; Light yellow to brown powder/crystal | [1] |

| Purity | ≥97% | [2][4] |

| Boiling Point | 266.5°C (Predicted) | [5] |

| Storage | Room temperature, dry conditions | [1][5] |

Synthesis Pathway and Methodologies

While specific, detailed preparations of this compound are not extensively published in readily available literature, a logical synthetic route can be inferred from standard electrophilic aromatic substitution reactions and related patent literature for similar compounds like 2-fluoro-3-nitrobenzoic acid.[10][11][12] A common strategy involves the nitration of a fluorinated precursor.

A plausible and widely used approach is the direct nitration of 2-fluorophenol. The hydroxyl and fluoro groups are ortho-, para-directing activators. However, the reaction conditions must be carefully controlled to achieve the desired regioselectivity for the nitro group at the 3-position and to prevent over-nitration.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Generalized Laboratory Protocol

This protocol is illustrative and requires optimization based on laboratory conditions and safety assessments.

-

Reactor Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 2-fluorophenol and a suitable solvent (e.g., glacial acetic acid or sulfuric acid). Cool the mixture in an ice-salt bath to 0-5°C.

-

Preparation of Nitrating Agent: Slowly add a stoichiometric amount of concentrated nitric acid to chilled concentrated sulfuric acid to prepare the nitrating mixture.

-

Nitration Reaction: Add the nitrating mixture dropwise to the cooled 2-fluorophenol solution, ensuring the internal temperature does not exceed 10°C. The rate of addition is critical to control the exothermic reaction and prevent the formation of undesired isomers.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a set period. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Isolation: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product of high purity.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach is standard practice, providing orthogonal data for a comprehensive structural and purity assessment. Several suppliers offer access to analytical data such as NMR, HPLC, and LC-MS for their products.[13]

Standard Analytical Workflow

Caption: Standard analytical workflow for compound characterization and purity assessment.

Expected Spectroscopic Data

While specific spectra for this exact compound are not publicly available in detail, expected characteristics can be predicted based on its structure and data for analogous compounds.[14][15][16][17][18]

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F coupling. A broad singlet for the phenolic -OH proton, which is exchangeable with D₂O.[16] |

| ¹³C NMR | Six distinct aromatic carbon signals. The carbons attached to F, O, and NO₂ will show characteristic chemical shifts and C-F coupling. |

| IR Spectroscopy | A strong, broad O-H stretch (~3300-3500 cm⁻¹).[14][16] Characteristic C=C aromatic stretches (~1500-1600 cm⁻¹).[14] Asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight (157.10). Characteristic fragmentation patterns for phenols and nitroaromatics. |

Applications in Synthetic Chemistry and Drug Discovery

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[5][6] Its value stems from the specific reactivity conferred by its functional groups.

-

Fluorine Atom: The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly desirable.[6]

-

Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then be used for a wide array of subsequent reactions (e.g., amide bond formation, diazotization). It also acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution.[7]

-

Phenolic Hydroxyl: The hydroxyl group can be alkylated, acylated, or used in ether synthesis. Its acidity also allows for specific salt formation or use in reactions requiring a phenoxide intermediate.

Role as a Synthetic Intermediate

Caption: The role of this compound as a versatile synthetic intermediate.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[1][8][19] The GHS classification indicates it can cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1][8][20]

GHS Hazard Information

| Hazard | Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] | |

| Signal Word | Warning | [1] | |

| Hazard Statements | H302 | Harmful if swallowed. | [8][20] |

| H315 | Causes skin irritation. | [1][8] | |

| H318 / H319 | Causes serious eye damage/irritation. | [1][8][20] | |

| H335 | May cause respiratory irritation. | [1][8][20] |

Safe Handling and Storage Protocol

Adherence to strict safety protocols is mandatory when working with this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][21]

-

Ventilation: Handle the compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[19]

-

Dispensing: Avoid generating dust when weighing or transferring the solid. Use appropriate tools and techniques for handling solids.

-

Exposure Controls: In case of contact, follow standard first-aid procedures. For skin contact, wash immediately with plenty of soap and water.[22] For eye contact, rinse cautiously with water for several minutes.[19][21] If inhaled, move the person to fresh air.[19] Seek medical attention if irritation or other symptoms persist.[21]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[21] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[19][22]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[19]

References

-

This compound - [F21926] . Synthonix. [Link]

-

This compound | C6H4FNO3 | CID 23340673 . PubChem. [Link]

-

This compound CAS 179816-26-3 . Watson International. [Link]

-

chemical label this compound . ECHA. [Link]

-

Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material . WIPO Patentscope. [Link]

- Production process of 2-fluoro-3-nitrobenzoic acid - CN118271177B.

-

Spectroscopy of Alcohols and Phenols . Organic Chemistry: A Tenth Edition by John E. McMurry. [Link]

-

The Role of 3-Fluoro-4-nitrophenol in Pharmaceutical Development . Acme Bioscience. [Link]

-

This compound . MySkinRecipes. [Link]

-

Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene . ATSDR. [Link]

-

Inquiry on this compound . Chemical-Suppliers.com. [Link]

-

Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A . PubChem. [Link]

-

Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix . ACS Publications. [Link]

-

This compound, 97% Purity, C6H4FNO3, 5 grams . CP Lab Safety. [Link]

-

3-Fluoro-2-nitrophenol: A Critical Intermediate for Pharma and Agrochemicals . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Method for producing 2-fluorin-3-nitrotoluene - CN101177400A.

-

17.11: Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . ChemComplete via YouTube. [Link]

-

Alcohols, Phenols and Ethers | Chemistry | JEE Main Previous Year Questions . ExamSIDE.Com. [Link]

Sources

- 1. This compound | 179816-26-3 [sigmaaldrich.com]

- 2. Synthonix, Inc > 179816-26-3 | this compound [synthonix.com]

- 3. 179816-26-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. CAS 179816-26-3 | 4654-3-92 | MDL MFCD11042443 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 8. This compound | C6H4FNO3 | CID 23340673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. watson-int.com [watson-int.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 12. Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 179816-26-3|this compound|BLD Pharm [bldpharm.com]

- 14. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. 2-Fluoro-4-nitrophenol(403-19-0) 1H NMR spectrum [chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. fishersci.com [fishersci.com]

- 20. chemical-label.com [chemical-label.com]

- 21. fishersci.com [fishersci.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-3-nitrophenol

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the physicochemical properties of 2-Fluoro-3-nitrophenol. As a key aromatic building block, a thorough understanding of its characteristics is paramount for its effective use in synthetic chemistry and medicinal chemistry. This document provides a synthesis of available data, theoretical insights, and practical methodologies to empower researchers in their work with this versatile compound.

Molecular Profile and Physicochemical Characteristics

This compound, with the molecular formula C₆H₄FNO₃, possesses a unique substitution pattern on the aromatic ring that dictates its chemical behavior. The interplay between the electron-withdrawing nitro group, the highly electronegative fluorine atom, and the acidic hydroxyl group creates a distinct electronic and steric environment. These features significantly influence its reactivity, solubility, and spectroscopic properties.

Core Physicochemical Data

A compilation of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models. For context, experimental data for isomeric compounds are also provided where available.

| Property | This compound | 3-Fluoro-4-nitrophenol (Isomer) | 4-Fluoro-2-nitrophenol (Isomer) | Source |

| Molecular Formula | C₆H₄FNO₃ | C₆H₄FNO₃ | C₆H₄FNO₃ | N/A |

| Molecular Weight | 157.10 g/mol | 157.10 g/mol | 157.10 g/mol | [1] |

| Appearance | Solid | Pale yellow to brown powder | Solid | [2][3] |

| Melting Point | Not available | 93-95 °C | 75-77 °C | [2][4] |

| Boiling Point | Predicted: 266.5 °C | Predicted: 323.6 °C | Not available | [5] |

| pKa | Predicted: 6.51 ± 0.10 | Predicted: 6.42 ± 0.10 | Not available | [2] |

| LogP | Predicted: 1.5 | Not available | Not available | [6] |

Expert Insight: The acidity of the phenolic proton, indicated by the pKa, is a crucial parameter. The electron-withdrawing nature of both the nitro group and the fluorine atom is expected to increase the acidity of this compound compared to phenol (pKa ≈ 10). The predicted pKa of approximately 6.5 suggests that it is a moderately weak acid. This property is fundamental in designing synthetic reactions where it may act as a nucleophile (in its deprotonated form) or as a proton donor.

Spectroscopic Signature: A Fingerprint for Identification

Spectroscopic analysis provides an unambiguous method for the identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons will be influenced by the electronic effects of the adjacent substituents.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon directly attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F). The chemical shifts of the carbons will be indicative of the electron density at each position.

-

¹⁹F NMR: A single resonance in the fluorine NMR spectrum will confirm the presence of the fluorine atom. Its chemical shift will provide information about its electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key vibrational modes to expect include:

-

O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region, typical for a phenolic hydroxyl group.

-

N-O Stretch (Nitro Group): Two strong, sharp bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ range.

-

C=C Aromatic Stretch: Peaks in the 1400-1600 cm⁻¹ region.

Solubility Profile

The solubility of this compound in various solvents is a critical consideration for its use in reactions, purifications, and formulations.

-

Aqueous Solubility: The presence of the polar hydroxyl and nitro groups allows for some solubility in water. However, the hydrophobic nature of the benzene ring limits this solubility. The pH of the aqueous medium will have a significant impact; in basic solutions, the compound will deprotonate to form the more soluble phenolate salt.

-

Organic Solvent Solubility: Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of organic solvents.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the potential for hydrogen bonding.[7]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Moderate to good solubility is expected.[2][7]

-

Non-polar Solvents (e.g., Hexane, Toluene): Limited solubility is predicted.

-

Experimental Protocols for Physicochemical Characterization

For researchers who need to experimentally verify the properties of this compound, the following established protocols can be adapted.

Determination of pKa by UV-Vis Spectrophotometry

Principle: The UV-Vis absorption spectrum of this compound will differ between its protonated (phenol) and deprotonated (phenolate) forms. By monitoring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of buffer solutions with precisely known pH values (e.g., from pH 5.5 to 7.5).

-

-

Sample Preparation: For each buffer solution, create a sample by adding a small, constant aliquot of the stock solution to a cuvette containing the buffer.

-

Spectroscopic Measurement:

-

Record the full UV-Vis spectrum for each sample.

-

Identify the wavelength of maximum absorbance difference between the most acidic and most basic samples.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

-

Caption: Key reactivity pathways for this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage. [1]It may also cause skin and respiratory irritation. [1]Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, grounded in both theoretical principles and available experimental data for related compounds. By understanding its molecular structure, spectroscopic characteristics, solubility, and reactivity, researchers can better utilize this important chemical intermediate in their synthetic and drug discovery endeavors. The provided experimental protocols offer a framework for the precise characterization of this compound, contributing to the robustness and reproducibility of scientific research.

References

-

LookChem. (n.d.). Cas 394-41-2, 3-Fluoro-4-nitrophenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

-

Chemcasts. (n.d.). 2-Fluoro-6-nitrophenol (CAS 1526-17-6) Properties | Density, Cp, Viscosity. Retrieved from [Link]

-

Chemsrc. (2025, August 30). 4-Fluoro-2-nitrophenol | CAS#:394-33-2. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H4FNO3). Retrieved from [Link]

Sources

- 1. This compound | C6H4FNO3 | CID 23340673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 179816-26-3 [sigmaaldrich.com]

- 4. 4-Fluoro-2-nitrophenol | CAS#:394-33-2 | Chemsrc [chemsrc.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. PubChemLite - this compound (C6H4FNO3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

2-Fluoro-3-nitrophenol molecular weight and formula

An In-depth Technical Guide to 2-Fluoro-3-nitrophenol for Advanced Research Applications

Executive Summary

This compound is a strategically important fluorinated building block in modern medicinal chemistry and drug development. Its unique substitution pattern, featuring hydroxyl, nitro, and fluoro groups on an aromatic scaffold, offers a versatile platform for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its core chemical properties, proposes a robust synthetic pathway with mechanistic considerations, explores its application in drug discovery workflows, outlines key analytical characterization techniques, and details critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound.

The Strategic Role of Fluorinated Phenols in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] Fluorinated nitrophenols, such as this compound, are particularly valuable intermediates.[2][3] The nitro group serves as a versatile chemical handle for reduction to an amine or as a powerful electron-withdrawing group, while the phenolic hydroxyl and the fluorine atom provide additional points for synthetic diversification.[3] This trifunctional arrangement allows for controlled, regioselective reactions, making it an indispensable tool for building compound libraries and synthesizing targeted APIs.[4]

Core Compound Profile: this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The compound is typically supplied as a solid with high purity, essential for reproducible reaction outcomes.[5]

Physicochemical and Identification Data

The key identifying and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄FNO₃ | [5][6][7] |

| Molecular Weight | 157.10 g/mol | [6][7] |

| CAS Number | 179816-26-3 | [5][6] |

| IUPAC Name | This compound | [6] |

| Physical Form | Solid | |

| Boiling Point | 266.5 °C at 760 mmHg | [2][8] |

| Density | 1.511 g/cm³ | [8] |

| Flash Point | 115 °C | [8] |

| InChIKey | QZOGSUCWBIPKDC-UHFFFAOYSA-N | [6] |

Molecular Structure

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The ortho-fluoro and meta-nitro substituents relative to the hydroxyl group dictate the electronic and steric environment of the aromatic ring.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | C6H4FNO3 | CID 23340673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 179816-26-3|this compound|BLD Pharm [bldpharm.com]

- 8. cheman.chemnet.com [cheman.chemnet.com]

A Researcher's Comprehensive Safety Guide to 2-Fluoro-3-nitrophenol

An In-depth Technical Guide for Safe Handling, Storage, and Emergency Response in Research and Development Settings

Introduction: Understanding the Compound and Its Inherent Risks

2-Fluoro-3-nitrophenol (CAS: 179816-26-3) is a valuable substituted phenol derivative widely utilized as a key intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring both a fluorine atom and a nitro group, allows for diverse functionalization, making it a critical component in the development of novel bioactive molecules.[1] However, the same reactivity that makes this compound synthetically useful also imparts a significant hazard profile.

For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of its safety parameters is not merely a regulatory formality but a cornerstone of responsible and effective research. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive technical overview, explaining the causality behind safety protocols and equipping laboratory personnel with the knowledge to handle this compound with confidence and precision. We will dissect its hazards, establish robust protocols for exposure prevention, and outline clear, actionable emergency procedures.

Section 1: Core Chemical Identity and Physicochemical Properties

A foundational element of laboratory safety is the unambiguous identification of the chemical in use. The properties of this compound dictate its behavior under various laboratory conditions and inform appropriate handling and storage strategies.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 179816-26-3 | Sigma-Aldrich, PubChem[2] |

| Molecular Formula | C₆H₄FNO₃ | PubChem[2], MySkinRecipes[1] |

| Molecular Weight | 157.10 g/mol | PubChem[2], MySkinRecipes[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point | 266.5°C | MySkinRecipes[1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, with its primary risks associated with acute toxicity, severe eye damage, and skin irritation/sensitization. The signal word for this chemical is Danger .[2][3]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2][4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |

| Skin Sensitization | Category 1B | H317: May cause an allergic skin reaction[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][4] |

| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects[4] |

The following diagram illustrates the logical flow from the chemical's intrinsic properties to the necessary laboratory precautions.

Caption: PPE selection workflow based on the physical form of the chemical.

Section 4: Protocols for Safe Handling, Storage, and Disposal

Methodology for Safe Handling:

-

Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash station, safety shower, and spill kit.

-

Donning PPE: Don all required PPE as outlined in the table above.

-

Transfer: When weighing the solid, use a spatula and transfer it to a tared container inside the fume hood to minimize dust generation.

-

Post-Handling: After use, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water. [5][6] Methodology for Safe Storage:

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination. [7][8]2. Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals. [5][6]The area should be secured and accessible only to authorized personnel. [7][8]3. Compatibility: Store away from strong oxidizing agents, strong acids, and strong bases. [9] Methodology for Waste Disposal:

-

Collection: Collect all waste material (including contaminated consumables like gloves and wipes) in a clearly labeled, sealed hazardous waste container.

-

Disposal: Dispose of the waste through an approved hazardous waste disposal plant, in accordance with all local, state, and federal regulations. [5][7]Do not discharge into the environment. [8]

Section 5: Emergency Response and First-Aid

Immediate and correct action is critical in the event of an exposure.

Caption: Emergency first-aid workflow for different exposure routes.

Detailed First-Aid Protocols:

-

Eye Contact: This is the most critical exposure route. Immediately and continuously flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [10]Remove contact lenses if present and easy to do so. [7][8]Seek immediate medical attention from an ophthalmologist. [11]* Skin Contact: Immediately remove all contaminated clothing. [12]Wash the affected skin area with plenty of soap and water for at least 15 minutes. [5][10]Seek medical attention if skin irritation develops or persists. [7][8]* Inhalation: Move the exposed individual to fresh air at once. [10]If breathing has stopped or is difficult, provide artificial respiration or oxygen by trained personnel. [7][8][10]Keep the person warm and at rest. Seek immediate medical attention. [10]* Ingestion: Rinse the mouth thoroughly with water. [7][8]Never give anything by mouth to an unconscious person. [7][8]Do NOT induce vomiting. Call a Poison Control Center or seek immediate medical attention. [10]

Section 6: Toxicological Insights for Risk Assessment

While specific toxicological studies on this compound are limited, the broader class of nitrophenols provides valuable data for risk assessment. Nitrophenols are known to be toxic if ingested, inhaled, or absorbed through the skin. [13]

-

Systemic Effects: Animal studies on related compounds, such as 4-nitrophenol, suggest that inhalation exposure could potentially reduce the blood's ability to carry oxygen. [14]While no human data is available, this potential for systemic toxicity underscores the importance of preventing inhalation exposure. [14][15]* Irritation: The primary documented effects are severe irritation and potential damage to the eyes and skin, which is consistent with the GHS classification. [2][14]* Carcinogenicity: The U.S. Department of Health and Human Services, EPA, and the International Agency for Research on Cancer (IARC) have not classified the carcinogenic potential of nitrophenols in humans. [14]There is currently no evidence to suggest it is a carcinogen, but minimizing exposure is always a prudent measure.

The mechanism of toxicity is rooted in its chemical nature. The phenolic hydroxyl group can cause protein denaturation and cell membrane damage, leading to irritation and tissue damage. The nitro group can interfere with cellular respiration. This understanding reinforces the need for the stringent handling protocols described.

Conclusion

This compound is an indispensable tool in modern chemical synthesis, but its utility is matched by its potential hazards. A thorough understanding of its risk profile—particularly the high potential for irreversible eye damage, skin irritation, and sensitization—is paramount for all laboratory personnel. By implementing robust engineering controls, adhering to task-specific PPE protocols, and being prepared with clear, actionable emergency procedures, researchers can mitigate these risks effectively. The principles and protocols outlined in this guide are designed to foster a culture of safety, ensuring that scientific advancement and personal well-being are held in equal regard.

References

-

This compound | C6H4FNO3 | CID 23340673 . PubChem. [Link]

-

First Aid Procedures for Chemical Hazards . NIOSH - CDC. [Link]

-

This compound . MySkinRecipes. [Link]

-

chemical label this compound . PubChem. [Link]

-

3-Fluoro-2-nitrophenol . aldlab-chemicals. [Link]

-

This compound, 97% Purity, C6H4FNO3, 5 grams . CP Lab Safety. [Link]

-

HEALTH EFFECTS - Toxicological Profile for Nitrophenols . NCBI Bookshelf - NIH. [Link]

-

40 CFR 156.212 -- Personal protective equipment statements . eCFR. [Link]

-

TOXICOLOGICAL PROFILE FOR NITROPHENOLS . CDC Stacks. [Link]

-

New Toxicological Profile Published for Nitrophenols . AIHA. [Link]

-

Safety Data Sheet: 2-Nitrophenol . Carl ROTH. [Link]

-

2-Fluoro-6-nitrophenol (CAS 1526-17-6) Properties . Chemcasts. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C6H4FNO3 | CID 23340673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 179816-26-3|this compound|BLD Pharm [bldpharm.com]

- 4. chemical-label.com [chemical-label.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 14. aiha.org [aiha.org]

- 15. stacks.cdc.gov [stacks.cdc.gov]

An In-Depth Technical Guide to the Hazards and Handling of 2-Fluoro-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest and Precaution

2-Fluoro-3-nitrophenol is an aromatic compound of significant interest in medicinal chemistry and drug development. Its utility as a versatile building block stems from the unique electronic properties conferred by its substituent groups: the electron-withdrawing nitro group and the highly electronegative fluorine atom on a phenolic scaffold. These features make it a valuable intermediate for synthesizing a wide array of more complex molecules, including potential pharmaceutical candidates, dyes, and fluorescent probes.[1] However, the very characteristics that make this compound chemically useful also impart significant physiological hazards. This guide provides a comprehensive overview of the toxicological properties, safe handling protocols, and emergency procedures for this compound, grounded in the established principles of chemical safety and informed by data on analogous nitrophenolic and organofluorine compounds.

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of a chemical's properties is the foundation of its safe use. This section details the known physical characteristics and the toxicological profile of this compound, drawing on aggregated data and the toxicology of related compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 179816-26-3 | |

| Molecular Formula | C₆H₄FNO₃ | [2] |

| Molecular Weight | 157.10 g/mol | [2] |

| Physical Form | Solid | [3] |

| Boiling Point | 266.5°C | [N/A] |

| Storage Temperature | Ambient, dry conditions | [3] |

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictograms |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

| Acute Toxicity, Dermal | Category 4 (33.3% of notifications) | H312: Harmful in contact with skin | Warning | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 (66.7% of notifications) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Danger | GHS05 (Corrosion) |

| Skin Sensitization | Category 1B (33.3% of notifications) | H317: May cause an allergic skin reaction | Warning | GHS07 (Exclamation Mark) |

| Acute Toxicity, Inhalation | Category 4 (33.3% of notifications) | H332: Harmful if inhaled | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 (33.3% of notifications) | H412: Harmful to aquatic life with long lasting effects | (None) | (None) |

Source: Aggregated GHS information from ECHA C&L Inventory.[2]

Toxicological Insights and Mechanisms of Action

Aromatic nitro compounds, including nitrophenols, are known to induce methemoglobinemia .[5] This is a serious and potentially life-threatening condition where the iron in hemoglobin is oxidized from its ferrous (Fe²⁺) state to the ferric (Fe³⁺) state.[5] Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia and tissue hypoxia, even with adequate oxygen supply.[5] Symptoms can include cyanosis (a bluish discoloration of the skin, lips, and nail beds), headache, fatigue, dizziness, and in severe cases, cardiac arrhythmias and respiratory depression.[6] The nitro group of this compound can be metabolized to reactive intermediates that facilitate this dangerous oxidation of hemoglobin.

Furthermore, some substituted phenols are known to act as uncouplers of oxidative phosphorylation . This process disrupts the generation of ATP, the primary energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane. This can lead to cellular energy depletion and, in severe cases of poisoning, hyperthermia.

The presence of a fluorine atom can significantly modulate the physicochemical and toxicological properties of a molecule. Fluorine's high electronegativity can increase the acidity of the phenolic hydroxyl group, potentially enhancing its ability to interact with biological targets. While the carbon-fluorine bond is very stable, the overall electronic profile of the molecule is altered, which can affect its metabolic fate and reactivity. [N/A] For some organofluorine compounds, metabolism can lead to the release of toxic fluoride ions, though this is not the primary mechanism of toxicity for most aromatic organofluorines. [N/A] The primary impact of the fluorine in this compound is likely its influence on the molecule's overall electronic character and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological systems.

Section 2: Safe Handling and Engineering Controls

Given its hazardous properties, strict adherence to safety protocols is mandatory when working with this compound. The following guidelines are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous solids like this compound is through engineering controls.

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

-

Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide effective containment.

-

General Laboratory Ventilation: Maintain good general laboratory ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility chart for the specific solvent being used. For extended work or when handling concentrated solutions, double-gloving is recommended.

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened. For larger scale operations, a chemical-resistant apron may be necessary.

-

Footwear: Closed-toe shoes are required in all laboratory settings.

Workflow for Safe Handling of this compound

The following diagram outlines the critical steps for safely handling this compound from receipt to use.

Caption: Workflow for the safe handling of this compound.

Section 3: Detailed Laboratory Protocols

Adherence to well-defined protocols is essential for both safety and experimental reproducibility.

Protocol for Weighing and Dispensing the Solid Compound

-

Preparation: Ensure the chemical fume hood is operational and the work surface is clean and free of clutter. Assemble all necessary equipment (spatula, weigh paper/boat, secondary container).

-

Tare the Balance: Place a clean weigh boat on the analytical balance within the fume hood or ventilated enclosure and tare the balance.

-

Transfer the Solid: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of solid to the weigh boat. Avoid generating dust.

-

Seal and Clean: Securely close the primary container. Wipe the exterior of the container and the spatula with a damp cloth (e.g., with 70% ethanol) to remove any residual powder.

-

Record and Transfer: Record the exact weight. Carefully transfer the weighed solid to the reaction vessel or a container for solution preparation.

Protocol for Preparing a Stock Solution

-

Pre-calculation: Before starting, calculate the required mass of this compound and the volume of solvent needed to achieve the desired concentration.

-

Weigh the Compound: Follow the protocol outlined in Section 3.1 to weigh the required amount of the solid into a suitable container (e.g., a beaker or flask).

-

Initial Dissolution: Add a portion of the chosen solvent to the container with the solid. Gently swirl or stir to dissolve. Sonication may be used if necessary, ensuring the container is sealed to prevent aerosol generation.

-

Quantitative Transfer: If using a volumetric flask for a precise concentration, carefully transfer the dissolved solution to the flask. Rinse the original container with several small aliquots of the solvent, adding each rinse to the volumetric flask to ensure all the compound is transferred.

-

Dilute to Volume: Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Labeling: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and your initials.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [N/A]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [N/A]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [N/A]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [N/A]

Emergency Response Decision Tree

Caption: Decision tree for responding to a chemical incident.

Spill and Fire Procedures

-

Minor Spill (Solid):

-

Alert others in the area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

-

Carefully sweep the material into a designated hazardous waste container.

-

Decontaminate the area with a suitable solvent and then soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

-

Fire:

-

This compound is combustible but may not ignite readily.

-

Use a dry chemical, CO₂, or water spray extinguisher.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Be aware that hazardous decomposition products, including toxic oxides of nitrogen and hydrogen fluoride, will be produced in a fire. [N/A]

-

Section 5: Storage and Waste Disposal

Proper storage and disposal are crucial for laboratory safety and environmental protection.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents. Aromatic nitro compounds can react explosively with bases.

-

Store in a designated area for toxic chemicals.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Segregation: As a halogenated aromatic nitro compound, waste should be collected in a dedicated, properly labeled hazardous waste container for halogenated organic waste. [N/A] Do not mix with non-halogenated or incompatible waste streams.

-

Containerization: Use a leak-proof, compatible container with a secure lid. The container must be labeled with "Hazardous Waste" and the full chemical name of the contents.

-

Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.

-

Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected. [N/A]

Chemical Waste Disposal Flowchart

Caption: Flowchart for the disposal of this compound waste.

Conclusion

This compound is a valuable tool in the arsenal of the research scientist and drug development professional. However, its utility is matched by its potential for harm. By understanding its toxicological profile, particularly its capacity to induce methemoglobinemia and cause severe irritation, and by rigorously applying the principles of safe handling, engineering controls, and proper emergency response, researchers can mitigate the risks. This guide serves as a foundational document to foster a culture of safety and responsibility when working with this and other hazardous chemical intermediates.

References

-

PubChem. This compound | C6H4FNO3 | CID 23340673. National Center for Biotechnology Information. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). ToxGuide for Nitrophenols. [Link]

-

Centers for Disease Control and Prevention (CDC). TOXICOLOGICAL PROFILE FOR NITROPHENOLS. [Link]

-

National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf. [Link]

-

U.S. Environmental Protection Agency (EPA). 4-Nitrophenol. [Link]

-

Medscape. Methemoglobinemia: Background, Pathophysiology, Etiology. [Link]

-

MySkinRecipes. This compound. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Nitrophenol. [Link]

-

PubMed. Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. [Link]

-

PubMed. Methemoglobin formation in human erythrocytes by nitroaromatic explosives. [Link]

-

PubMed. Substituted phenols as pollutants that affect membrane fluidity. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubMed. The relative toxicity of substituted phenols reported in cigarette mainstream smoke. [Link]

-

Quora. Why is 3-nitrophenol more acidic than phenol?. [Link]

-

Chemguide. ring reactions of phenol. [Link]

-

PubMed. Acquired Methemoglobinemia Following Nitrobenzene Poisoning: An Unusual Case Report. [Link]

-

PubMed. Proposed mechanism of nitrite-induced methemoglobinemia. [Link]

-

National Center for Biotechnology Information. Methemoglobinemia - StatPearls - NCBI Bookshelf. [Link]

-

AccessMedicine. PHENOL AND RELATED COMPOUNDS | Poisoning & Drug Overdose, 8e. [Link]

-

National Center for Biotechnology Information. Phenol Toxicity - StatPearls - NCBI Bookshelf. [Link]

-

Wikipedia. Organofluorine chemistry. [Link]

-

Minnesota Attorney General. FLUORINE CHEMISTRY. [Link]

-

J-Stage. Organofluorine Poisoning. [Link]

-

DTIC. Toxicology of Some Fluoro-Organic Compounds. [Link]

-

PubMed. Relationship between structure, toxicity and activity. [Link]

-

Environmental Science: Processes & Impacts. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]

-

ResearchGate. Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]

-

OSTI.GOV. Structure-activity relationships for chloro- and nitrophenol toxicity in the pollen tube growth test. [Link]

-

Oxford Academic. Structure—activity relationships for chloro‐ and nitrophenol toxicity in the pollen tube growth test | Environmental Toxicology and Chemistry. [Link]

-

National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

-

Lab Manager Magazine. Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

-

Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]

-

Scribd. Guide To Preparation of Stock Standard Solutions | PDF | Significant Figures. [Link]

-

YouTube. Lab Skills: Preparing Stock Solutions. [Link]

-

Chemistry Stack Exchange. What is the procedure to create stock solutions?. [Link]

-

Preparation stock solution solid compound(s). [Link]

-

CHEMM. Quick Response Guide. [Link]

-

FEMA.gov. Planning, Decision Support, and Modeling Resources for Chemical Incidents. [Link]

-

Emergency Response - Hazardous Substances Toolbox. [Link]

-

WIT Press. AN EMERGENCY RESPONSE DECISION MATRIX AGAINST TERRORIST ATTACKS WITH IMPROVISED DEVICE IN CHEMICAL CLUSTERS. [Link]

-

ResearchGate. (PDF) An emergency response decision matrix against terrorist attacks with improvised device in chemical clusters. [Link]

-

Safety & Risk Services. Spill Clean up Procedure. [Link]

-

Kent State University. Cleaning up a spill | Compliance and Risk Management. [Link]

-

SUNY College of Optometry. PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. [Link]

-

CHEMICAL SPILL PROCEDURES. [Link]

-

hazardous waste segregation. [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas. [Link]

-

ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

-

Campus Operations. Halogenated Solvents in Laboratories. [Link]

-

Chemical waste disposal – Flow chart. [Link]

-

HAZARDOUS LIQUID CHEMICAL WASTE FLOWCHART. [Link]

-

Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

Sources

solubility of 2-Fluoro-3-nitrophenol in organic solvents

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-nitrophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS No. 179816-26-3), an important intermediate in pharmaceutical and agrochemical synthesis.[1] A review of current literature reveals a notable scarcity of quantitative solubility data for this compound. Consequently, this document emphasizes the foundational principles governing its solubility, derived from its physicochemical properties, and presents a robust, field-proven experimental protocol for generating precise, quantitative data. We delve into the theoretical underpinnings of solubility, including polarity and hydrogen bonding, and provide a detailed, step-by-step methodology using the isothermal equilibrium method coupled with UV-Vis spectrophotometry. This guide is designed to be an essential resource for researchers, process chemists, and formulation scientists who require accurate solubility data for process optimization, reaction design, purification, and formulation development.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic compound whose utility in organic synthesis is significant.[1] Like any solid reactant or intermediate, its solubility in organic solvents is a critical physical property that governs the efficiency of synthetic processes. Understanding solubility is paramount for:

-

Reaction Kinetics: Ensuring the reactant is sufficiently dissolved to participate effectively in a solution-phase reaction.

-

Process Optimization: Selecting appropriate solvents for achieving desired concentrations and preventing precipitation.

-

Purification Strategies: Designing effective crystallization and extraction procedures.

-

Formulation Development: Creating stable solutions for various applications, a cornerstone of drug discovery.[2][3]

The solubility of a compound is not an intrinsic constant but is dependent on the interplay between the solute and the solvent, as well as external conditions like temperature and pressure.[4] This guide will first explore the theoretical basis for the solubility of this compound before outlining a definitive method for its empirical measurement.

Physicochemical Profile and Theoretical Solubility Considerations

The molecular structure of a compound dictates its physical properties and, by extension, its solubility behavior.[3] The principle of "like dissolves like" serves as a useful preliminary guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 179816-26-3 | [6] |

| Molecular Formula | C₆H₄FNO₃ | [6] |

| Molecular Weight | 157.10 g/mol | [6] |

| Appearance | Solid | |

| Boiling Point | 266.5 °C | [1] |

| Hydrogen Bond Donor Count | 1 (from -OH group) | [6] |

| Hydrogen Bond Acceptor Count | 4 (from -OH, -NO₂, -F) | [6] |

| Topological Polar Surface Area | 66.1 Ų |[6] |

The structure of this compound contains several key features that influence its solubility:

-

Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a strong hydrogen bond donor, promoting solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone).

-

Nitro (-NO₂) Group: This is a highly polar, electron-withdrawing group that can act as a hydrogen bond acceptor. Its presence significantly increases the molecule's overall polarity.[7]

-

Fluoro (-F) Group: As the most electronegative element, fluorine creates a strong dipole moment in the C-F bond. It is considered a weak hydrogen bond acceptor.[7] The presence of fluorine can modulate both polarity and lipophilicity.[8]

-

Aromatic Ring: The benzene ring is inherently non-polar and contributes to solubility in solvents with aromatic character (e.g., toluene) through π-π stacking interactions.

A crucial structural consideration is the potential for intramolecular hydrogen bonding between the ortho-hydroxyl and fluoro groups. While F···H-O interactions are generally weaker than O···H-O bonds, their presence can reduce the availability of the hydroxyl proton for intermolecular bonding with solvent molecules, potentially lowering solubility in some solvents compared to an isomer where such an interaction is not possible.[9]

Qualitative Solubility Forecast in Common Organic Solvents

Based on the physicochemical properties and the "like dissolves like" principle, we can forecast the qualitative solubility of this compound. For nitrophenol derivatives, polar solvents are generally effective.[10][11]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's -OH and the solute's -OH, -NO₂, and -F groups.[12] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | Moderate to High | Strong dipole-dipole interactions. These solvents can accept hydrogen bonds from the solute's -OH group.[10] |

| Non-polar | Hexane, Cyclohexane | Low | Mismatch in polarity. Intermolecular forces between solute and solvent are weak compared to the solute-solute forces in the crystal lattice.[10] |

| Aromatic | Toluene, Benzene | Low to Moderate | The non-polar aromatic ring of the solute can interact favorably with aromatic solvents, but the polar functional groups limit overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with the polar parts of the solute, but lack strong hydrogen bonding capabilities. |

Experimental Protocol for Quantitative Solubility Determination

For drug development and process chemistry, qualitative estimates are insufficient.[13] A precise, reproducible experimental value is required. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the isothermal saturation method, often called the shake-flask method.[14][15] This method ensures that the system has reached a true equilibrium, providing a thermodynamically valid measurement.[15]

Principle of the Method

An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to allow the solution to become saturated and reach equilibrium.[14] Once equilibrium is established, the undissolved solid is removed by filtration or centrifugation, and the concentration of the solute in the clear supernatant is measured using a suitable analytical technique.

Materials & Equipment

-

Solute: this compound (purity >98%)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Thermostatic shaker, incubator, or water bath capable of maintaining constant temperature (e.g., 25.0 ± 0.1 °C)

-

Vortex mixer

-

Centrifuge

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Step-by-Step Experimental Procedure

-

Preparation of Stock Standard (for UV-Vis Calibration):

-

Accurately weigh approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent in which the compound is highly soluble (e.g., methanol). This is your primary stock solution (~100 µg/mL).

-

-

Preparation of Calibration Curve:

-

Perform serial dilutions of the primary stock solution to prepare a series of at least five calibration standards of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound.

-

Plot a graph of absorbance versus concentration. The resulting line should be linear with a correlation coefficient (R²) > 0.99. This curve is essential for determining the concentration of the unknown saturated samples.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a series of pre-weighed glass vials. The key is to ensure a visible excess of solid remains after equilibration.[2]

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for 48 to 72 hours. This extended time is critical to ensure that true thermodynamic equilibrium is reached.[16] Shorter times may only yield kinetic solubility, which can be misleading.[3][17]

-

-

Sample Processing and Analysis:

-

After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for at least 1 hour to allow the excess solid to settle.

-

Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particulates.

-

Accurately dilute a known volume of the filtered, saturated solution with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λ_max.

-

Data Calculation

-

Use the linear regression equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution.

-

Express the final solubility in desired units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram outlines the logical flow for the experimental determination of solubility.

Caption: Logical workflow for solubility determination via the isothermal equilibrium method.

Conclusion

While quantitative solubility data for this compound is not widely published, a robust theoretical and experimental framework can be established for its determination. Its molecular structure, characterized by polar nitro, hydroxyl, and fluoro functional groups, suggests high solubility in polar protic and aprotic organic solvents and limited solubility in non-polar media. For applications in pharmaceutical and chemical development, precise data is non-negotiable. The detailed isothermal equilibrium protocol provided in this guide offers a reliable and scientifically sound method for generating this critical data, empowering researchers to optimize synthetic processes, design effective purification strategies, and accelerate development timelines.

References

- Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.

- Bevan, M. J., & Lloyd, R. S. (2000). High throughput solubility measurement in drug discovery and development. ResearchGate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications.

- Solubility. (n.d.). Wikipedia.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- This compound. (n.d.). PubChem.

- Which is the best organic solvent for nitrophenol solubility and extraction? (2024). ResearchGate.

- Is p-nitrophenol soluble in organic solvents? (n.d.). ECHEMI.

- List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). Mendeley Data.

- Tsinman, O., & Tsinman, K. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. (n.d.). NCBI - NIH.

- How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.

- A Technical Guide to the Solubility of 2-Methyl-5-nitrophenol in Organic Solvents. (n.d.). Benchchem.

- Biochemistry, Dissolution and Solubility. (n.d.). StatPearls - NCBI Bookshelf - NIH.

- Solubility. (n.d.).

- Solubility - Concept. (2020). JoVE.

- Solubility of Organic Compounds. (2023).

- Toxicological Profile for Nitrophenols. (n.d.).

- This compound. (n.d.). Sigma-Aldrich.

- Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts.

- Designer Solvent Blends - Hansen Solubility Parameters. (n.d.).

- This compound. (n.d.). MySkinRecipes.

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.

- Hansen Solubility Parameters Values List. (n.d.). Scribd.

- shows the list of 20 solvents with their corresponding Hansen solubility parameters, Score, RED and Mvol. (n.d.). ResearchGate.

- Cas 394-41-2,3-Fluoro-4-nitrophenol. (n.d.). LookChem.

- Intramolecular hydrogen bonding in 2-fluoro-4-nitrophenol (a) in... (n.d.). ResearchGate.

- Detection of weak hydrogen bonding to fluoro and nitro groups in solution using H/D exchange. (2016). The Royal Society of Chemistry.

- Sheet1 - Hansen Solubility Parameters. (n.d.).

- Detection of weak hydrogen bonding to fluoro and nitro groups in solution using H/D exchange. (n.d.). ResearchGate.

- F-phenols geometry. (n.d.).

- Hansen solubility parameter. (n.d.). Wikipedia.

- Hansen Solubility Parameters. (n.d.).

- 2-Fluoro-6-nitrophenol (CAS 1526-17-6) Properties. (n.d.). Chemcasts.

- Hansen Solubility Parameters (HSP). (n.d.). Practical Adhesion Science - Prof Steven Abbott.

- Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide. (n.d.). Benchchem.

- 179816-26-3|this compound|BLD Pharm. (n.d.).

- Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. (n.d.). CHIMIA.

Sources

- 1. This compound [myskinrecipes.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. chem.ws [chem.ws]

- 6. This compound | C6H4FNO3 | CID 23340673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chimia.ch [chimia.ch]

- 9. F-phenols geometry [amkcs.ch.bme.hu]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

spectroscopic data of 2-Fluoro-3-nitrophenol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-nitrophenol

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic data for this compound (C₆H₄FNO₃), a valuable intermediate in pharmaceutical and materials science. As researchers and drug development professionals, a comprehensive understanding of a molecule's structural identity is paramount. This document synthesizes predictive data and established methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a robust analytical framework for this compound.

The molecular structure, with its unique substitution pattern on the phenol ring, gives rise to a distinct spectroscopic fingerprint. The following sections will delve into the theoretical basis for interpreting this data, provide field-proven protocols for data acquisition, and present the expected results in a clear, comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the disposition of the three protons on the aromatic ring and the phenolic proton. The electron-withdrawing nature of the nitro group (-NO₂) and the fluorine atom (-F), combined with the electron-donating hydroxyl group (-OH), results in a predictable dispersion of signals in the aromatic region (typically 6.5-8.5 ppm).[1][2] The phenolic proton is expected to appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[1]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.5 | Triplet (t) | J(H4-H5) ≈ 8.0, J(H4-F) ≈ 8.0 |

| H-5 | ~7.2 | Triplet of doublets (td) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0, J(H5-F) ≈ 2.0 |

| H-6 | ~7.8 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-F) ≈ 4.5 |

| OH | >9.0 | Broad singlet (br s) | - |

Causality in Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial.[3] It readily dissolves the phenol and, through hydrogen bonding, shifts the acidic -OH proton downfield to a less crowded region of the spectrum (>9.0 ppm), preventing its exchange with residual water and allowing for its unambiguous identification.[1] Using a high-field instrument (e.g., 500 MHz) is recommended to achieve better signal dispersion for the coupled aromatic protons, simplifying interpretation.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Solvent Selection: DMSO-d₆ is chosen for its excellent solvating power for phenols and its ability to slow the exchange of the phenolic proton.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard and reference (δ = 0.00 ppm).[4]

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30). Set the spectral width to cover the range of -2 to 12 ppm.

-

Obtain a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), phase the resulting spectrum, and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Carbon-13 (¹³C) NMR Spectroscopy